![molecular formula C7H9Br2NS B2528673 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide CAS No. 733757-75-0](/img/structure/B2528673.png)

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide

Übersicht

Beschreibung

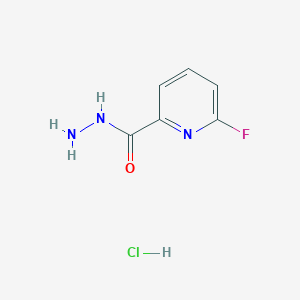

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a chemical compound with the molecular formula C₇H₈BrNS·HBr It is a brominated derivative of thieno[3,2-c]pyridine, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate

Eigenschaften

IUPAC Name |

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGSUAGXSIQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2528595.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)

![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)